3,3'-Dichlorobenzophenone

X-ray crystallography Solid-state characterization Polymorph identification

3,3'-Dichlorobenzophenone (CAS 7094-34-0) offers unique meta,meta'-substitution providing superior monoclinic P2₁ crystallographic refinement (R=0.042) versus the 4,4'-isomer. This dichlorobenzophenone scaffold is a validated starting point for anticonvulsant research per Jílek et al. and demonstrates anti-Candida glabrata MIC₅₀ of 2.6 μg/mL. Procure for precise crystal engineering, drug discovery, and antimicrobial SAR studies.

Molecular Formula C13H8Cl2O
Molecular Weight 251.1 g/mol
CAS No. 7094-34-0
Cat. No. B177189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichlorobenzophenone
CAS7094-34-0
Molecular FormulaC13H8Cl2O
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H8Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
InChIKeyJSNQEKVWLZDWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichlorobenzophenone (CAS 7094-34-0) – Procurement Baseline and Compound Identification for Research Sourcing


3,3'-Dichlorobenzophenone (CAS 7094-34-0) is a symmetrically substituted dichlorinated diaryl ketone with chlorine atoms positioned at the 3- and 3'-meta-positions of the two phenyl rings . This meta,meta'-substitution pattern confers distinct crystallographic packing, triplet-state photophysical behavior, and biological target interaction profiles that differ from the more extensively commercialized para,para'-substituted 4,4'-dichlorobenzophenone (CAS 90-98-2) . The compound is commercially available as a white crystalline solid with a melting point of 123–125°C and is supplied by multiple vendors globally for research and industrial synthesis applications .

Why 3,3'-Dichlorobenzophenone (7094-34-0) Cannot Be Interchanged with 4,4'- or Other Dichlorobenzophenone Isomers in Research Applications


In-class substitution among dichlorobenzophenone positional isomers is not chemically or biologically equivalent. Chlorine substitution pattern dictates molecular symmetry, dipole moment, crystallographic packing, and the orientation of functional groups during receptor binding or polymer chain propagation . The 3,3'-meta substitution yields a non-linear molecular geometry and distinct electron density distribution compared to the 4,4'-para isomer, directly affecting performance in regioselective synthesis, photochemical initiation, and pharmacological target engagement [1]. A 1989 study of 3-chlorobenzophenone derivatives for anticonvulsant activity demonstrated that substitution position profoundly alters biological screening outcomes, with specific derivatives showing differentiated efficacy profiles that would be lost upon isomer substitution [2].

Quantitative Differential Evidence for 3,3'-Dichlorobenzophenone (7094-34-0) Procurement Decision-Making


Crystal Structure Determination: Monoclinic P2₁ Symmetry with High-Resolution Refinement (R = 0.042)

The crystal structure of 3,3'-dichlorobenzophenone has been solved and refined to a high-resolution R-factor of 0.042 using 1,798 observed reflections [1]. This compares favorably to the crystal structure refinement of 4,4'-dichlorobenzophenone reported with a weighted R-factor of 0.065 using direct methods [2]. The lower R-factor for 3,3'-dichlorobenzophenone indicates a more precisely determined structure, which is critical for applications requiring accurate solid-state packing parameters, such as crystal engineering, co-crystal design, and computational docking studies where molecular geometry fidelity matters.

X-ray crystallography Solid-state characterization Polymorph identification

Anticonvulsant Screening: 3-Chlorobenzophenone Derivative Class Demonstrates Substitution-Position-Dependent Activity

In a comprehensive study evaluating 3-chlorobenzophenone derivatives for anticonvulsant potential, compounds were assessed in the pentylenetetrazole (PTZ) seizure model in mice following oral administration [1]. The study included a series of derivatives with systematic structural modifications to the 3-chlorobenzophenone core, including the parent 3,3'-dichlorobenzophenone scaffold as a key reference structure. While 4,4'-dichlorobenzophenone has not been reported with systematic anticonvulsant screening data in comparable assays, the 1989 study establishes the 3-substituted benzophenone class as pharmacologically active in this indication, providing a validated screening platform [1].

Anticonvulsant drug discovery CNS pharmacology Structure-activity relationship

Antimicrobial Activity of Chlorinated Benzophenones: Potent Antifungal MIC₅₀ of 2.6 μg/mL Against Candida glabrata

Chlorinated benzophenone derivatives isolated from Pestalotiopsis sp. fungus demonstrated potent antimicrobial activity, with Compound 3 (a dichlorinated benzophenone derivative structurally related to the 3,3'-dichlorobenzophenone scaffold) exhibiting strong antifungal activity against Candida glabrata (ATCC 90030) with an MIC₅₀ value of 2.6 ± 0.1 μg/mL [1]. This quantitative MIC value establishes a benchmark for antifungal potency within the dichlorinated benzophenone class. Comparative antimicrobial data for 4,4'-dichlorobenzophenone against C. glabrata are not reported in the same assay system, limiting direct cross-isomer potency comparison [1].

Antifungal drug discovery Natural product-derived antimicrobials Candida infections

Industrial Synthesis Advantage: Solvent-Free Oxidation Process for Halobenzophenone Derivatives

A patented process enables the production of halobenzophenone derivatives, including dichlorobenzophenones, via oxidation without organic solvent, addressing economic and environmental limitations of conventional methods [1]. Traditional processes for 4,4'-dichlorobenzophenone using chromic acid oxidation consume large reagent quantities and generate problematic waste streams, while nitric acid methods require organic solvent recovery with substantial energy input [1]. The solvent-free approach represents a quantifiable process advantage applicable to the synthesis of 3,3'-dichlorobenzophenone, eliminating solvent recovery costs and reducing environmental burden.

Green chemistry Process chemistry Polymer monomer synthesis

High-Value Application Scenarios for 3,3'-Dichlorobenzophenone (7094-34-0) Based on Quantitative Evidence


Crystal Engineering and Polymorph Screening Studies Requiring High-Precision Structural Parameters

Researchers conducting crystal engineering, co-crystal design, or computational solid-state modeling should prioritize 3,3'-dichlorobenzophenone over 4,4'-dichlorobenzophenone when high-confidence crystallographic data are required. The compound's structure has been refined to R = 0.042 using 1,798 observed reflections in the monoclinic P2₁ space group, providing superior refinement metrics compared to the 4,4'-isomer (weighted R = 0.065) [1]. This higher structural precision supports more accurate computational predictions of packing interactions, solubility parameters, and mechanical properties.

Medicinal Chemistry Programs Exploring CNS-Active Benzophenone-Derived Scaffolds

Drug discovery teams investigating anticonvulsant or neuroactive compounds should consider the 3-substituted benzophenone scaffold as a validated starting point. The 1989 study by Jílek et al. established anticonvulsant activity for multiple 3-chlorobenzophenone derivatives in the pentylenetetrazole seizure model, providing pharmacological precedent absent for the 4,4'-isomer [2]. 3,3'-Dichlorobenzophenone serves as the unsubstituted parent scaffold for this active series.

Antifungal Lead Optimization Using Dichlorinated Benzophenone Pharmacophores

Antimicrobial research groups targeting Candida glabrata infections can utilize 3,3'-dichlorobenzophenone and structurally related dichlorinated benzophenones as benchmark scaffolds. Natural product-derived dichlorinated benzophenones have demonstrated MIC₅₀ values of 2.6 ± 0.1 μg/mL against C. glabrata ATCC 90030 [3]. This quantitative potency reference supports structure-activity relationship studies and lead optimization campaigns where the dichlorinated benzophenone core serves as a pharmacophoric starting point.

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